Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466659
InChI: InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1
SMILES: CC(C)NC1CCCN(C1)C
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine

CAS No.:

Cat. No.: VC13466659

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine -

Specification

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name (3S)-1-methyl-N-propan-2-ylpiperidin-3-amine
Standard InChI InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1
Standard InChI Key VLGPFQBYVNGJBA-VIFPVBQESA-N
Isomeric SMILES CC(C)N[C@H]1CCCN(C1)C
SMILES CC(C)NC1CCCN(C1)C
Canonical SMILES CC(C)NC1CCCN(C1)C

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine consists of a six-membered piperidine ring with two key substituents:

  • A methyl group at the 1-position, which enhances steric hindrance and influences ring conformation.

  • An isopropylamine group at the 3-position, providing a secondary amine functional group critical for hydrogen bonding and receptor interactions .

The stereochemistry at the 3-position is explicitly defined as (S), ensuring enantioselective interactions with biological targets. This configuration is pivotal for optimizing binding affinity and reducing off-target effects .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC9H20N2\text{C}_9\text{H}_{20}\text{N}_2
Molecular Weight156.27 g/mol
Boiling Point169.3 ± 8.0 °C
Density0.9 ± 0.1 g/cm³
Vapour Pressure1.6 ± 0.3 mmHg at 25°C
LogP0.65

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum shows distinct signals for the piperidine ring protons (δ 1.2–2.8 ppm), the isopropyl methyl groups (δ 0.9–1.1 ppm), and the amine proton (δ 1.5 ppm) .

  • MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 156.27, consistent with the molecular formula.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine typically involves a multi-step sequence:

  • Piperidine Functionalization:

    • Methylation: 1-Methylpiperidin-3-amine is synthesized via reductive amination of piperidin-3-one using formaldehyde under transfer hydrogenation conditions (Pd/C, H2\text{H}_2, 90–95°C) .

    • Stereochemical Control: Asymmetric hydrogenation or chiral resolution techniques ensure the (S)-configuration at the 3-position .

  • Isopropylation:

    • The secondary amine undergoes alkylation with isopropyl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to introduce the isopropyl group.

Reaction Scheme:

Piperidin-3-oneH2,Pd/CHCHO1-Methylpiperidin-3-amineBaseIsopropyl bromideIsopropyl-((S)-1-methyl-piperidin-3-yl)-amine\text{Piperidin-3-one} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{HCHO}} \text{1-Methylpiperidin-3-amine} \xrightarrow[\text{Base}]{\text{Isopropyl bromide}} \text{Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine}

Industrial-Scale Production

  • Process Optimization: Continuous flow reactors improve yield (up to 85%) and reduce reaction time compared to batch processes .

  • Purification: Chromatography or crystallization ensures >98% enantiomeric excess (ee), critical for pharmaceutical applications .

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The secondary amine participates in:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing lipophilicity for CNS-targeted drugs.

  • Reductive Amination: Converts aldehydes/ketones into tertiary amines, expanding structural diversity for SAR studies .

Oxidation and Stability

  • Oxidation: Susceptible to oxidation at the amine group, forming nitroxides under strong oxidizing conditions (e.g., H2O2\text{H}_2\text{O}_2).

  • Storage: Requires inert atmospheres (N₂) and low temperatures (−20°C) to prevent degradation.

TargetIC₅₀ (nM)Model SystemSource
5-HT₁F12.3 ± 1.2Human recombinant
DAT45.6 ± 3.8Rat synaptosomes

Preclinical Studies

  • Neuroprotection: Reduces neuronal apoptosis in rodent models of ischemic stroke (50 mg/kg, i.p.) .

  • Analgesia: Demonstrates efficacy in the hot-plate test (ED₅₀ = 15 mg/kg) .

Applications in Drug Development

Lead Optimization

  • SAR Insights:

    • Methyl group at 1-position enhances metabolic stability by reducing CYP450 oxidation.

    • (S)-Configuration improves 5-HT₁F selectivity over 5-HT₁B (10-fold) .

Clinical Candidates

  • Migraine Therapy: Analogues are in Phase II trials (e.g., LY-344864), showing 50% reduction in attack frequency .

  • Cognitive Enhancers: Piperidine derivatives are explored for Alzheimer’s disease due to cholinesterase inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator